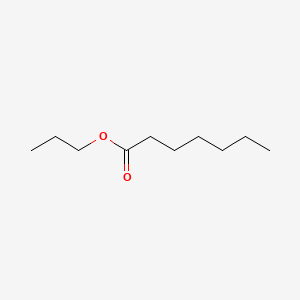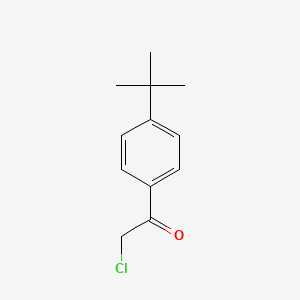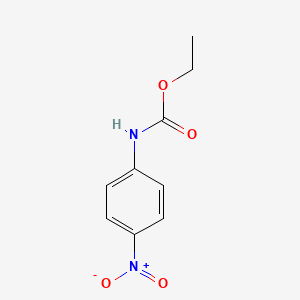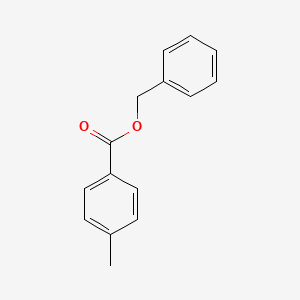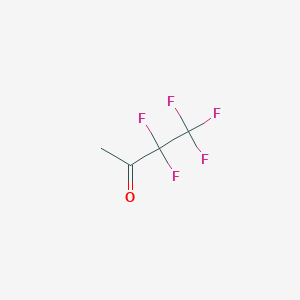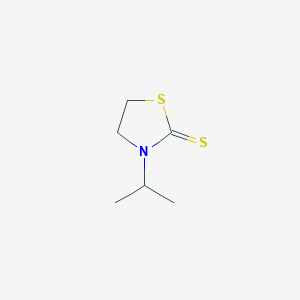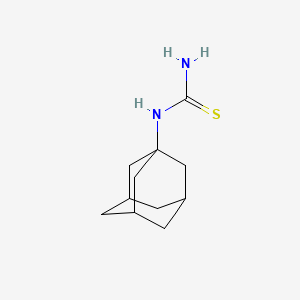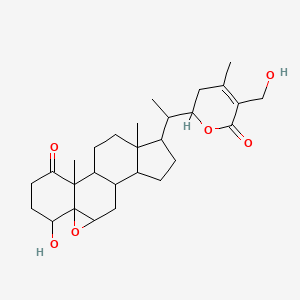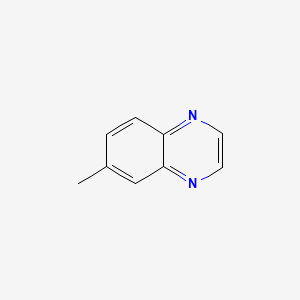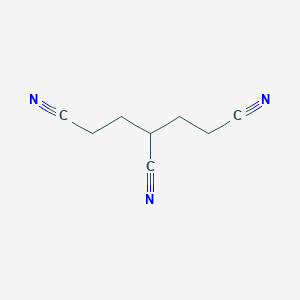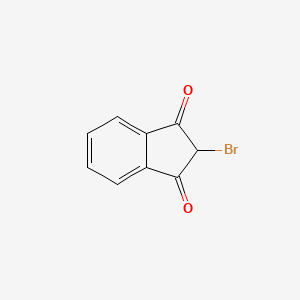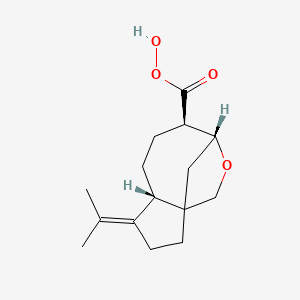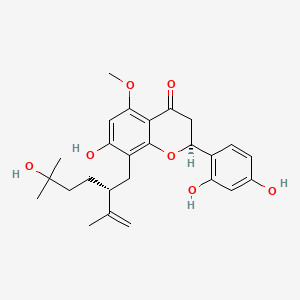
Dimesitylmethane
Vue d'ensemble
Description
Dimesitylmethane, with the chemical formula C19H24 , is an organic compound. Its systematic name is 2,4,6-trimethylphenylmethane . The compound features three mesityl (2,4,6-trimethylphenyl) groups attached to a central methylene (CH2) bridge. Dimesitylmethane is a colorless solid with a melting point of 132-135°C .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Carbohydrate Complexation
Dimesitylmethane-derived compounds show promise in complexing with carbohydrates. Koch, Rosien, and Mazik (2014) synthesized dimesitylmethane-based compounds capable of forming strong complexes with maltoside, demonstrating a preference for disaccharides over monosaccharides. The tetrasubstituted dimesitylmethane scaffold provides an appropriate shape and size for disaccharide encapsulation, and its aromatic units engage in CH-π interactions with the sugar substrate (Koch, Rosien, & Mazik, 2014).
Crystal Structure Interactions
Mazik and colleagues (2010) explored the crystal structures of mesitylene- and dimesitylmethane-derived compounds containing bromomethyl units. Their findings indicate significant C–H⋯Br interactions and C–Br⋯Br and C–Br⋯π interactions, demonstrating the role of bromomethyl groups in molecular packing (Mazik, Buthe, & Jones, 2010).
Molecular Recognition and Binding
Further research by Mazik and Buthe (2009) on dimesitylmethane-derived receptors revealed their high binding affinities toward alpha- and beta-maltoside. These receptors, equipped with heterocyclic groups, preferentially bind disaccharides, a finding supported by NMR and fluorescence spectroscopic titrations (Mazik & Buthe, 2009).
Synthesis of Aromatic Dialdehydes
Yakubov, Tsyganov, Belen’kii, and Krayushkin (1991) conducted a study on the formylation of aromatic compounds, including dimesitylmethane. This research provides insights into the synthesis of sterically hindered aromatic dialdehydes, highlighting the potential of dimesitylmethane in organic synthesis (Yakubov, Tsyganov, Belen’kii, & Krayushkin, 1991).
Application in Polymer Modification
Kręgiel and Niedzielska (2014) investigated the effect of organosilane modifications on polyethylene, a material widely used in medical and water industries. They found that dimethoxydimethylsilane, among other silanes, significantly enhanced the antiadhesive and antibacterial characteristics of polyethylene, showcasing the utility of dimesitylmethane derivatives in polymer science (Kręgiel & Niedzielska, 2014).
Dimerizer-regulated Gene Expression
Pollock and Clackson (2002) discussed the use of chemical inducers of dimerization (dimerizers) in controlling gene expression, a technique with significant research and clinical potential. They highlighted the modularity and precision of this method, which could be adapted for various applications, including regulated gene therapy (Pollock & Clackson, 2002).
Propriétés
IUPAC Name |
1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24/c1-12-7-14(3)18(15(4)8-12)11-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYQPPLKPFBKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2=C(C=C(C=C2C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223529 | |
| Record name | 1,1'-Methylenebis(2,4,6-trimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimesitylmethane | |
CAS RN |
733-07-3 | |
| Record name | 1,3,5-Trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Methylenebis(2,4,6-trimethylbenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000733073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 733-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 733-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Methylenebis(2,4,6-trimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-methylenebis[2,4,6-trimethylbenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



